molecular formula C19H19NO3 B214675 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one

Cat. No. B214675
M. Wt: 309.4 g/mol
InChI Key: UZISMCOGTBERDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one, also known as TAK-659, is a synthetic compound that belongs to the family of indolone derivatives. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells. TAK-659 has been extensively studied for its potential therapeutic applications in various autoimmune disorders and hematological malignancies.

Mechanism of Action

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one selectively binds to the ATP-binding site of BTK and inhibits its kinase activity. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells. Upon activation of BCR or FcR, BTK gets phosphorylated and activates downstream signaling pathways that lead to the activation, proliferation, and survival of B-cells. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one inhibits this activation by blocking the phosphorylation of BTK and downstream signaling pathways.
Biochemical and physiological effects:
3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been shown to have potent and selective inhibitory effects on BTK activity in vitro and in vivo. It has been demonstrated to reduce the activation, proliferation, and survival of B-cells in various preclinical models. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has also been shown to reduce the production of autoantibodies and cytokines that drive the autoimmune response in preclinical models of autoimmune disorders. In addition, 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been shown to have favorable pharmacokinetic and pharmacodynamic properties in preclinical studies, with good oral bioavailability, high plasma exposure, and long half-life.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one is its potent and selective inhibition of BTK activity, which makes it a valuable tool for studying the role of BTK in various immune-related processes. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been extensively used in preclinical studies to investigate the mechanisms of B-cell activation, proliferation, and survival, and to evaluate its potential therapeutic applications in various autoimmune disorders and hematological malignancies. However, one of the limitations of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one is its relatively high cost and limited availability, which can pose a challenge for some research groups.

Future Directions

There are several future directions for the research and development of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one. One of the key areas of interest is the clinical evaluation of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one in various autoimmune disorders and hematological malignancies. Several phase I and II clinical trials are currently underway to evaluate the safety, tolerability, and efficacy of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one in patients with B-cell lymphomas, chronic lymphocytic leukemia, and autoimmune disorders such as rheumatoid arthritis. Another area of interest is the development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties, which can overcome the limitations of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one and provide better therapeutic options for patients with autoimmune disorders and hematological malignancies.

Synthesis Methods

The synthesis of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one involves several steps starting from commercially available starting materials. The key step involves the condensation of 2,4,6-trimethylphenylacetic acid with 3-hydroxyindole-2-one in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the intermediate 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one. This intermediate is then subjected to various purification and isolation steps to obtain the final product in high purity.

Scientific Research Applications

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been extensively studied for its potential therapeutic applications in various autoimmune disorders and hematological malignancies. It has shown promising results in preclinical studies for the treatment of B-cell lymphomas, chronic lymphocytic leukemia, multiple myeloma, and autoimmune disorders such as rheumatoid arthritis, lupus, and Sjogren's syndrome. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one works by selectively inhibiting BTK, which is a key mediator of B-cell receptor and Fc receptor signaling pathways. This inhibition leads to the suppression of B-cell activation, proliferation, and survival, thereby reducing the production of autoantibodies and cytokines that drive the autoimmune response.

properties

Product Name

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C19H19NO3/c1-11-8-12(2)17(13(3)9-11)16(21)10-19(23)14-6-4-5-7-15(14)20-18(19)22/h4-9,23H,10H2,1-3H3,(H,20,22)

InChI Key

UZISMCOGTBERDU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.